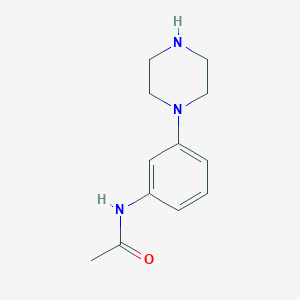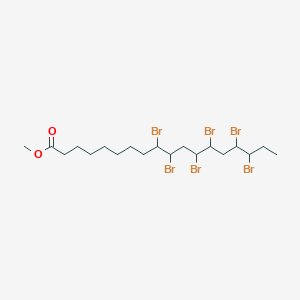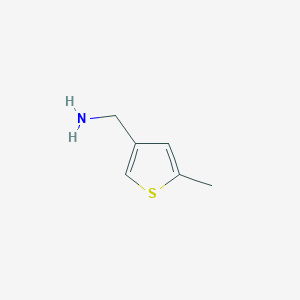
4-(Quinolin-2-ylmethoxy)aniline
Overview
Description
4-(Quinolin-2-ylmethoxy)aniline, also known as QMA or 8QA, is an organic compound with the chemical formula C16H13N2O. It has a molecular weight of 250.29500 .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound has been a subject of interest in recent years due to their versatile applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with an aniline group attached through a methoxy bridge . The quinoline core is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Physical and Chemical Properties Analysis
This compound has a molecular weight of 250.29500 . It has a predicted density of 1.228±0.06 g/cm3 and a predicted boiling point of 445.7±25.0 °C . The melting point is reported to be between 126-128 °C .Scientific Research Applications
Microwave-Assisted Synthesis of Quinolin-4-ylmethoxychromen-2- and -4-ones
- Application : An eco-friendly synthesis method for quinolin-4-ylmethoxychromen-2- and -4-ones, showing antimicrobial activity.
- Key Points : Efficient, solvent-free, high-yield production with functional group tolerance. Some compounds exhibited excellent antimicrobial activity (Kumar, Patel, & Ahmed, 2015).
Synthesis and Antimicrobial Activity of Quinolin-3-ylmethylidene Aniline Derivatives
- Application : Design and synthesis of quinolin-3-ylmethylidene aniline derivatives with significant antimicrobial properties.
- Key Points : Derivatives demonstrated substantial activity against bacterial and fungal strains (Subhash & Bhaskar, 2020).
Anticancer Evaluation of 4-Anilinofuro[2,3-b]quinolines
- Application : Investigation of 4-anilinofuro[2,3-b]quinolines for their anticancer properties.
- Key Points : Some derivatives showed high efficacy against various cancer cell lines, suggesting potential for cancer treatment (Chen et al., 2011).
Rh-Catalyzed Synthesis of Quinolin-2(1H)-ones
- Application : Efficient synthesis of quinolin-2(1H)-ones, a significant compound in medicinal chemistry.
- Key Points : Novel Rh-catalyzed method enabling direct synthesis with broad substrate scope (Li, Li, & Jiao, 2015).
Synthesis of Substituted 4-Methoxy-1H-quinolin-2-ones
- Application : Developing a method to synthesize substituted 4-methoxy-1H-quinolin-2-ones.
- Key Points : A three-step process yielding these compounds, which are of interest in pharmaceutical research (Ramasamy, Balasubramaniam, & Mohan, 2010).
Synthesis and Evaluation of Antihyperglycemic Thiazolidinones
- Application : Synthesis of tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones and their antihyperglycemic evaluation.
- Key Points : Demonstrated notable in vivo antihyperglycemic activity, providing a new avenue for diabetes treatment (Deshmukh et al., 2017).
Synthesis of Potential Antileukotrienic Agents
- Application : Development of new potential antileukotrienic drugs.
- Key Points : Synthesis of compounds with potential activity against leukotriene-related conditions (Jampílek et al., 2004).
Rho-Kinase Inhibitor Synthesis
- Application : Investigating the potency of 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one in inhibiting Rho-kinase enzyme.
- Key Points : Rho-kinase plays a role in arterial hypertension, and these compounds show potential for treatment (Letellier et al., 2008).
Antimalarial Activity of Quinolines
- Application : Modeling the antimalarial activity of 4-(3', 5'-disubstituted anilino)quinolines.
- Key Points : Identification of structural factors in quinolines contributing to antimalarial efficacy (Gupta & Prabhakar, 2006).
Future Directions
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets. For instance, some quinoline derivatives have been found to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often overexpressed in various tumors .
Mode of Action
The interaction of quinoline-based compounds with their targets often involves binding to an allosteric site, which can influence the activity of the target protein . .
Biochemical Pathways
Quinoline-based compounds can affect various biochemical pathways, depending on their specific targets. For example, inhibitors of EGFR and HER2 can disrupt signaling pathways that promote cell proliferation and survival .
Result of Action
The molecular and cellular effects of quinoline-based compounds can include inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration . Again, the specific effects would depend on the exact compound and its targets.
Properties
IUPAC Name |
4-(quinolin-2-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-13-6-9-15(10-7-13)19-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJJBSCMLWJMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372665 | |
| Record name | Benzenamine, 4-(2-quinolinylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105326-95-2 | |
| Record name | Benzenamine, 4-(2-quinolinylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


dimethylsilane](/img/structure/B3045270.png)
![3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid](/img/structure/B3045273.png)





![Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-](/img/structure/B3045283.png)

![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B3045286.png)
![Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B3045287.png)
![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3045288.png)
